molecular formula C23H25N5O B2597845 N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide CAS No. 923180-02-3

N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide

Cat. No. B2597845
CAS RN: 923180-02-3
M. Wt: 387.487
InChI Key: UHHVAZLGQURRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPAPA is a small molecule that has been synthesized and studied extensively for its biological properties.

Scientific Research Applications

  • Cancer Research : One study discusses the design, synthesis, and biological evaluation of a similar compound, MGCD0103, which is a histone deacetylase (HDAC) inhibitor. It shows promise in blocking cancer cell proliferation and inducing apoptosis, making it a potential anticancer drug (Zhou et al., 2008).

  • Histamine H4 Receptor Ligands : Another study worked on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, which is significant in inflammatory and immune responses. The study highlights the development of compounds with potential anti-inflammatory and antinociceptive activities, which can be crucial in pain management (Altenbach et al., 2008).

  • Antimicrobial Activity : Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, a similar compound, was synthesized and evaluated for its antibacterial and antifungal activities. This kind of research is critical in the development of new antibiotics and treatments for infectious diseases (Nunna et al., 2014).

  • Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase : Research into compounds like N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid has revealed their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in antitumor therapy (Gangjee et al., 2000).

  • Antituberculosis and Antidepressant Activity : Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, which are structurally related, have shown potential as antidepressant and nootropic agents, as well as having activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Thomas et al., 2016).

properties

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-15-21(28-13-5-6-14-28)27-23(24-17)26-20-11-9-19(10-12-20)25-22(29)16-18-7-3-2-4-8-18/h2-4,7-12,15H,5-6,13-14,16H2,1H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHVAZLGQURRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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